N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide
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Overview
Description
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with an acetyl group and a phenyl ring substituted with an acetamide group
Mechanism of Action
Target of Action
It’s known that n-(pyridin-2-yl)amides, a class of compounds to which our compound belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
They are formed via C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
It’s known that n-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
Pharmacokinetics
It’s known that n-(pyridin-2-yl)amides are extensively metabolized .
Result of Action
It’s known that n-(pyridin-2-yl)amides have varied medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Halogenated derivatives of the pyridine and phenyl rings.
Scientific Research Applications
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine-amide structure but may have different substituents on the pyridine ring.
N-(Phenyl)acetamides: These compounds have the phenyl-acetamide structure but lack the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both pyridine and phenylacetamide, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
List of Similar Compounds
- N-(Pyridin-2-yl)acetamide
- N-(Phenyl)acetamide
- N-(Pyridin-2-yl)benzamide
- N-(Phenyl)pyridinecarboxamide
Properties
IUPAC Name |
N-[2-(5-acetylpyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)12-7-8-14(16-9-12)13-5-3-4-6-15(13)17-11(2)19/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQQLLNYEZWXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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